Introduction: Versatile Scaffolds in Chemical Synthesis
Introduction: Versatile Scaffolds in Chemical Synthesis
An In-depth Technical Guide to 4-(Dimethoxyphenyl)-4-oxobutyric Acids for Researchers, Scientists, and Drug Development Professionals
4-(Dimethoxyphenyl)-4-oxobutyric acids represent a class of organic compounds characterized by a dimethoxy-substituted phenyl ring attached to a four-carbon chain containing both a ketone and a carboxylic acid functional group. While the specific isomer, 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid, is a subject of interest, comprehensive data for this particular substitution pattern is scarce in readily available literature. However, extensive research on other isomers, such as the 3,4- and 2,4-dimethoxy derivatives, provides a solid foundation for understanding the synthesis, properties, and potential applications of this chemical family. These compounds are pivotal intermediates in organic synthesis, serving as versatile building blocks for the creation of more complex molecules with potential pharmacological activities. Their utility stems from the presence of multiple reactive sites that allow for a variety of chemical transformations. This guide will provide a detailed overview of the synthesis, characterization, and applications of 4-(dimethoxyphenyl)-4-oxobutyric acids, using available data from various isomers to present a comprehensive technical profile.
Physicochemical Properties and Characterization
The physicochemical properties of 4-(dimethoxyphenyl)-4-oxobutyric acids can vary depending on the substitution pattern of the methoxy groups on the phenyl ring. A summary of key properties for several isomers is presented below.
| Property | 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid | 4-(2,4-dimethoxyphenyl)-4-oxo-butanoic acid |
| CAS Number | 5333-34-6[1][2] | 14617-06-2[3] |
| Molecular Formula | C₁₂H₁₄O₅[1] | C₁₂H₁₄O₅[3] |
| Molecular Weight | 238.24 g/mol [1] | 238.24 g/mol [3] |
| Melting Point | 159-161 °C[2] | 148 °C[3] |
| Boiling Point (Predicted) | 432.9±35.0 °C[2] | 452.3±35.0 °C[3] |
| Density (Predicted) | 1.211±0.06 g/cm³[2] | 1.211±0.06 g/cm³[3] |
| pKa (Predicted) | 4.51±0.17[2] | 4.46±0.17[3] |
Characterization of these compounds typically involves a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure and confirm the positions of the substituents on the aromatic ring.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and carboxylic acid groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
Synthesis of 4-(Dimethoxyphenyl)-4-oxobutyric Acids
The most common and efficient method for the synthesis of 4-(dimethoxyphenyl)-4-oxobutyric acids is the Friedel-Crafts acylation of a dimethoxybenzene with succinic anhydride.[1][4][5][6] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
General Synthesis Workflow
Caption: General workflow for the Friedel-Crafts acylation synthesis.
Step-by-Step Experimental Protocol
The following is a generalized protocol based on literature procedures for related compounds.[5][6] Caution: This reaction should be performed in a well-ventilated fume hood, as it involves corrosive and moisture-sensitive reagents.
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with the chosen dimethoxybenzene isomer and a suitable solvent (e.g., dichlorobenzene or methylene chloride).
-
Cooling: The flask is cooled in an ice bath to a temperature below 5 °C.
-
Addition of Lewis Acid: Aluminum chloride is added portion-wise to the stirred solution, ensuring the temperature remains low.
-
Addition of Succinic Anhydride: A solution of succinic anhydride in the same solvent is added dropwise from the dropping funnel.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at a low temperature for a specified period (e.g., 1 hour) and then allowed to warm to room temperature, where it is stirred for several more hours to overnight to ensure the reaction goes to completion.
-
Quenching: The reaction is carefully quenched by pouring the mixture into a beaker of ice-cold dilute hydrochloric acid.
-
Product Isolation: The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent, such as ethanol.
Applications in Research and Drug Development
4-(Dimethoxyphenyl)-4-oxobutyric acids are valuable precursors for the synthesis of a wide range of more complex molecules. Their bifunctional nature allows for selective modifications at either the ketone or the carboxylic acid, or both.
Role as a Precursor in Synthesis
Caption: Synthetic utility of 4-(dimethoxyphenyl)-4-oxobutyric acids.
One notable application is in the development of anti-inflammatory agents. For example, related structures have been investigated for their anti-inflammatory and immunomodulatory effects.[7] The core structure can be elaborated into various heterocyclic systems, which are common motifs in many pharmaceuticals. The general class of chalcones, which share some structural similarities, are known for a wide spectrum of pharmacological properties, including antioxidant, antibacterial, and anticancer activities.[8] This suggests that derivatives of 4-(dimethoxyphenyl)-4-oxobutyric acids could also be explored for similar biological activities.
Conclusion
While specific data on 4-(2,6-Dimethoxyphenyl)-4-oxobutyric acid is not widely available, a comprehensive understanding of its properties and synthesis can be inferred from the extensive research on its isomers. The Friedel-Crafts acylation of dimethoxybenzenes with succinic anhydride provides a reliable and scalable method for their production. These compounds are valuable intermediates for synthetic chemists, offering a gateway to a diverse range of more complex molecules. Their potential as precursors to pharmacologically active compounds makes them an important area of study for researchers in drug discovery and development. Further investigation into the 2,6-dimethoxy isomer is warranted to fully characterize its unique properties and explore its potential applications.
References
-
Biosynth. 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid | 5333-34-6 | FAA33334.
-
Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938.
-
PubChem. 4-(3,4-Dimethylphenyl)-4-oxobutanoic acid.
-
ChemicalBook. 4-(2,4-dimethoxyphenyl)-4-oxo-butanoic acid | 14617-06-2.
-
ChemScene. 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid | 33446-14-9.
-
PubChem. 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid.
-
Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid.
-
Google Patents. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
PrepChem.com. Synthesis of (a) 4-(3-Methyl-4-hydroxyphenyl)-4-oxobutyric acid.
-
PubMed. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen).
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl) propanoic acid. Pharmacia, 69(2), 375-381.
-
PubChem. 4-Hydroxy-2-oxobutanoic acid.
-
Sigma-Aldrich. 4-(4-Methylphenyl)-4-oxobutyric acid 98 | 4619-20-9.
-
Lakeev, A. G., et al. (2023). Extraction and Preconcentration of the Highly Lipophilic Antioxidant 2,6-Diisobornyl-4-Methylphenol and its Metabolite from Plasma. Journal of Analytical Chemistry, 78(2), 232-239.
-
ChemicalBook. 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRIC ACID | 5333-34-6.
-
American Spice Trade Association. Analytical Methods.
-
de Souza, M. V. N., et al. (2024). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Journal of Medicinal Chemistry, 67(2), 1234-1251.
-
ResearchGate. Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors.
Sources
- 1. biosynth.com [biosynth.com]
- 2. 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRIC ACID | 5333-34-6 [m.chemicalbook.com]
- 3. 4-(2,4-dimethoxyphenyl)-4-oxo-butanoic acid | 14617-06-2 [chemicalbook.com]
- 4. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]
- 5. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Pharmacological profile of 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutyric acid (deoxoflobufen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid [mdpi.com]
